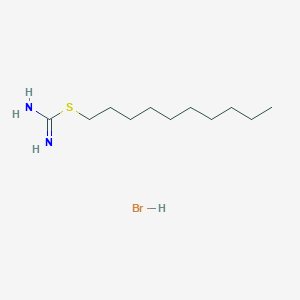
Decylthiuronium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylthiuronium bromide is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a decyl group attached to a thiuronium moiety, with bromide as the counterion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decylthiuronium bromide typically involves the reaction of decylamine with thiourea in the presence of hydrobromic acid. The reaction proceeds as follows:
- Decylamine is reacted with thiourea in an aqueous solution.
- Hydrobromic acid is added to the reaction mixture to facilitate the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
Decylthiuronium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiuronium group to a thiol or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
Decylthiuronium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Research is being conducted on its potential use as an antimicrobial agent.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of decylthiuronium bromide involves its interaction with biological membranes and proteins. The decyl group provides hydrophobic interactions, while the thiuronium moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions disrupt the structure and function of biological membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
- Hexadecyltrimethylammonium bromide
Comparison
Decylthiuronium bromide is unique due to the presence of the thiuronium group, which imparts distinct chemical and biological properties. Compared to other quaternary ammonium compounds, it has enhanced surfactant properties and a broader range of applications in scientific research and industry.
Properties
CAS No. |
4270-04-6 |
|---|---|
Molecular Formula |
C11H25BrN2S |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
decyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H24N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H3,12,13);1H |
InChI Key |
AIMGOVGURXKJON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


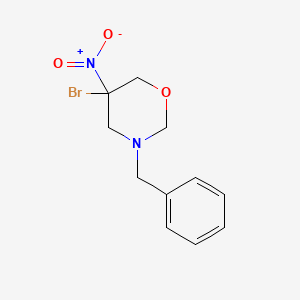
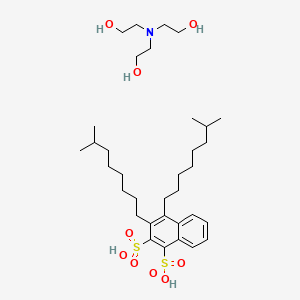
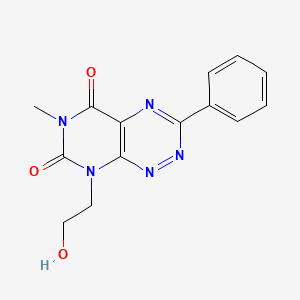
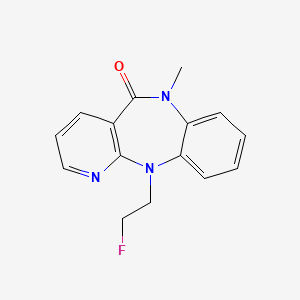


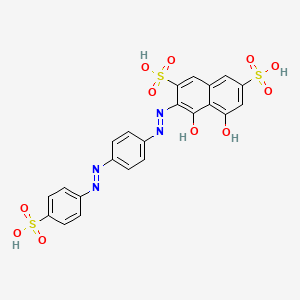

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)




![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
